Edetate tripotassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17572-97-3 |
|---|---|
Molecular Formula |
C10H14K3N2O8+ |
Molecular Weight |
407.52 g/mol |
IUPAC Name |
tripotassium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-2 |
InChI Key |
FYZXEMANQYHCFX-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Other CAS No. |
17572-97-3 |
physical_description |
Liquid |
Pictograms |
Irritant; Health Hazard |
Related CAS |
7379-27-3 |
Origin of Product |
United States |
Molecular and Coordination Chemistry of Edetate Tripotassium
Chelation Mechanisms and Ligand Properties
The chelating ability of edetate tripotassium is attributed to the EDTA anion, which can donate electrons to a metal ion from its two nitrogen atoms and four carboxylate groups. This multi-dentate nature allows it to form multiple bonds with a single metal ion, resulting in a highly stable, ring-like structure known as a chelate.
Hexadentate Chelation and Coordination with Polyvalent Metal Cations
EDTA is a hexadentate ligand, meaning it can form six coordination bonds with a central metal ion. cuhk.edu.hk This occurs through the electron pairs on its two nitrogen atoms and the four negatively charged oxygen atoms of the carboxylate groups. This multi-point attachment results in the formation of stable, five-membered rings with the metal ion, a phenomenon known as the chelate effect. The resulting complex effectively sequesters the metal ion, altering its chemical properties and reactivity.
This compound readily forms stable complexes with numerous polyvalent metal cations, including Mn(II), Cu(II), Fe(III), Pb(II), and Co(III). acs.orgnih.gov The geometry of the resulting metal-EDTA complex is typically octahedral, with the metal ion at the center and the six donor atoms of the EDTA molecule occupying the vertices. This arrangement effectively "wraps" the metal ion, shielding it from interaction with other molecules.
Thermodynamics and Kinetics of Metal-Edetate Tripotassium Complex Formation
The formation of metal-edetate tripotassium complexes is both thermodynamically favorable and kinetically rapid. The thermodynamic stability of these complexes is quantified by the formation constant (Kf), also known as the stability constant. A higher formation constant indicates a more stable complex. pearson.com The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal cation. acs.org Generally, metal ions with higher charge densities form more stable complexes with EDTA.
The kinetics of complex formation are typically very fast, with many reactions occurring almost instantaneously. researchgate.net The rate of complexation can be influenced by the pH of the solution and the presence of other competing ligands. Metal-to-metal exchange reactions, where a free metal ion displaces another from an existing metal-EDTA complex, are also generally rapid, particularly when the incoming metal ion forms a significantly more stable complex with EDTA. researchgate.net
| Metal Ion | log Kf |
|---|---|
| Mn(II) | 13.4 |
| Cu(II) | 18.8 |
| Fe(III) | 25.1 |
| Pb(II) | 18.3 |
| Co(III) | 41.4 |
Influence of Solution pH on Chelation Efficacy and Speciation
The pH of the solution plays a critical role in the chelation efficacy of this compound. The EDTA molecule has four carboxylic acid groups with different pKa values. At low pH values, the carboxyl groups are protonated, reducing the availability of negatively charged oxygen donor atoms and thus diminishing the chelating ability of the molecule.
Interactions with Biological Macromolecules and Cellular Components
The potent metal-chelating properties of this compound lead to significant interactions with various biological macromolecules and cellular structures, many of which are dependent on metal ions for their function and integrity.
Mechanistic Studies of Metal-Dependent Enzyme Inhibition
Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity. These metal ions can be integral to the enzyme's structure or directly participate in the catalytic mechanism. By chelating these essential metal ions, this compound can act as a potent inhibitor of metalloenzymes. nih.gov The mechanism of inhibition involves the removal of the metal cofactor from the enzyme's active site, leading to a loss of catalytic function. This inhibitory effect is a key reason for the use of EDTA in various biochemical and molecular biology applications to inactivate metalloproteases and other metal-dependent enzymes.
Chelation of Intracellular Metal Ions in in vitro Research Models
The primary application of this compound in in vitro settings is the chelation of metal ions in extracellular environments, such as buffers and cell culture media. sigmaaldrich.com A prominent example is its use as an anticoagulant in blood collection tubes for hematological testing. nih.gov In this capacity, this compound chelates calcium ions (Ca²⁺) in the blood plasma, preventing the coagulation cascade, which is dependent on calcium, thereby preserving the blood cells for analysis. hbdsbio.com
In cell biology research, EDTA salts are widely used in culture media for several purposes:
Cell Detachment: It is commonly used with the enzyme trypsin to detach adherent cells from culture surfaces. EDTA chelates the extracellular calcium required for the function of cell adhesion molecules (CAMs) that anchor cells to the substrate and each other. sigmaaldrich.com
Enzyme Inhibition: It is used to inhibit metalloenzymes—enzymes that require metal ions as cofactors to function. By sequestering these ions from the culture medium or experimental buffers, this compound can effectively deactivate enzymes like metalloproteinases or DNases that could otherwise degrade cellular components. nih.gov
Stabilization: It helps to maintain the stability of various biological molecules, such as DNA and RNA, during extraction procedures by chelating divalent cations like Mg²⁺ that are essential cofactors for nucleases.
Direct chelation of intracellular metal ions by adding this compound to the external medium is not a standard or well-documented technique in common in vitro research models. The EDTA molecule is generally considered membrane-impermeable due to its hydrophilic nature and charge, preventing it from freely crossing the lipid bilayer of the cell membrane to access the cytosol. nih.govresearchgate.net While some studies have noted that high concentrations of EDTA can destabilize or increase the permeability of cell membranes, this is often associated with cytotoxic effects rather than controlled intracellular chelation. nih.govresearchgate.net
For research aimed specifically at controlling or buffering the concentration of ions inside the cell, scientists typically employ specialized, membrane-permeant chelators. thermofisher.comnih.gov These molecules, such as BAPTA-AM and TPEN, are chemically modified to be lipophilic, allowing them to pass through the cell membrane. thermofisher.comnih.govmdpi.com Once inside the cell, cellular enzymes called esterases cleave off the modifying groups, trapping the now active, charged chelator in the cytoplasm where it can bind to specific intracellular ions. thermofisher.com
The table below contrasts the typical applications and properties of this compound with a common intracellular chelator.
| Feature | This compound (K3EDTA) | BAPTA-AM (Membrane-Permeant Chelator) |
| Primary Site of Action | Extracellular (in buffers, media) | Intracellular (in cytosol) |
| Membrane Permeability | Generally considered impermeable | Permeable (due to AM ester groups) |
| Common In Vitro Use | Anticoagulant, cell detachment, enzyme inhibition in solutions | Buffering/clamping intracellular Ca²⁺ concentrations |
| Mechanism of Entry | Does not typically enter cells | Passive diffusion across the cell membrane |
| Activation | Active in solution | Requires intracellular esterase activity to become active |
This table provides a comparative overview of chelator types used in in vitro research.
In one specialized experimental setup, EDTA was introduced directly into isolated mollusc neurons via intracellular dialysis, a method that bypasses the cell membrane entirely. nih.gov However, this represents a highly invasive technique and is not indicative of its use in standard cell culture models. Therefore, while this compound is a vital tool for controlling extracellular metal ions in in vitro research, the specific task of chelating intracellular ions is reserved for other purpose-designed agents. thermofisher.comnih.gov
Advanced Synthetic Methodologies and Impurity Profiling of Edetate Tripotassium
Contemporary Synthesis Routes and Process Optimization
The synthesis of ethylenediaminetetraacetic acid (EDTA) and its salts is dominated by two main industrial processes, both revolving around the cyanomethylation of a polyamine. chemcess.com The choice of synthesis route significantly impacts the purity of the final product and the profile of co-generated impurities.
Refinement of Cyanomethylation Processes for Edetate Production
The most prevalent method for synthesizing EDTA is the alkaline cyanomethylation of ethylenediamine (B42938), which involves reacting ethylenediamine with formaldehyde (B43269) and a cyanide source, such as sodium cyanide or hydrogen cyanide. chemcess.comwikipedia.org This process can be carried out in a single step or a more refined two-step synthesis.
The one-step process, often referred to as the Bersworth synthesis, directly produces the tetrasodium (B8768297) salt of EDTA (Na4EDTA) by reacting ethylenediamine with formaldehyde and sodium cyanide. umcs.pl While economically advantageous due to lower plant investment and labor costs, this method necessitates the use of excess formaldehyde and cyanide, complicating product purification. umcs.pl A key byproduct, ammonia (B1221849), is generated and typically boiled off during the reaction. ecoinvent.org However, some of the ammonia can react with the starting materials to form impurities. chemcess.comumcs.pl
A significant refinement is the two-step Singer synthesis, which separates the cyanomethylation and hydrolysis stages to achieve a higher purity product. chemcess.comumcs.pl In the first step, ethylenediamine reacts with hydrogen cyanide and formaldehyde to produce an intermediate, (ethylenedinitrilo)tetraacetonitrile (B1605831) (EDTN). chemcess.comumcs.pl This insoluble intermediate is then isolated, washed, and subsequently hydrolyzed with a base (like sodium hydroxide (B78521) or potassium hydroxide) to form the corresponding EDTA salt and ammonia. chemcess.comumcs.pl This separation of reaction steps is a key strategy for minimizing the formation of impurities. chemcess.com
| Synthesis Route | Description | Advantages | Disadvantages |
| One-Step (Bersworth) | Direct reaction of ethylenediamine, formaldehyde, and sodium cyanide. umcs.pl | Lower plant investment and labor costs. umcs.pl | Requires excess reagents, leading to purification challenges. umcs.pl |
| Two-Step (Singer) | Separate cyanomethylation to form EDTN intermediate, followed by hydrolysis. chemcess.comumcs.pl | Higher purity product (yields >96%), minimized impurity formation. chemcess.comumcs.pl | Higher process costs. umcs.pl |
Strategies for Purity Enhancement and Byproduct Minimization
Achieving high purity in edetate tripotassium production is critical. The two-step Singer synthesis is inherently a strategy for purity enhancement as it allows for the isolation and washing of the EDTN intermediate, which removes most of the secondary reactions that lead to impurities. chemcess.comumcs.pl This process can achieve yields of over 96%. umcs.pl
Further strategies to enhance purity and minimize byproducts include:
Acidification and Precipitation: In the one-step process, the crude solution containing tetrasodium EDTA can be acidified with sulfuric or hydrochloric acid. This causes the less soluble free acid form of EDTA to precipitate, leaving impurities like nitrilotriacetic acid (NTA), which is more soluble, in the solution. umcs.pl
Controlled Reaction Conditions: Maintaining the temperature below 30°C during the initial cyanomethylation stages can prevent color-forming side reactions.
Use of Inhibitors: A patented method describes the use of a sodium cyanide inhibitor during the reaction of ethylenediamine and hydroxyacetonitrile. This approach is claimed to reduce harmful impurities in the resulting EDTA tetrasodium solution, leading to a final product with a purity of over 99%. google.com
Wastewater Treatment: Advanced oxidation processes (AOPs) and ultrasound-assisted remediation are being explored for the treatment of EDTA-containing liquid waste, which can help manage byproducts at an industrial scale. researchgate.netomicsonline.orgnih.gov For instance, a dual mixed metal oxide (MMO)/Fe anode system has been shown to effectively degrade Ni-EDTA complexes while minimizing the formation of chlorinated byproducts. researchgate.netnih.gov
Characterization of Synthesis Byproducts and Associated Impurities
The primary impurities generated during the cyanomethylation synthesis of EDTA are nitrilotriacetic acid (NTA) and glycine (B1666218). chemcess.comwikipedia.org These arise from side reactions involving the ammonia co-product. wikipedia.org Glycolic acid salts can also form from the starting materials. chemcess.com
Analytical Detection and Quantification of Nitrilotriacetic Acid (NTA) and Glycine Contaminants
The presence of NTA is a known issue in the production of edetic acid and its salts. nih.govcanada.ca Accurate and sensitive analytical methods are therefore essential for quality control.
Nitrilotriacetic Acid (NTA) Detection:
Several validated methods exist for the determination of NTA in EDTA samples:
Liquid Chromatography (LC): Two distinct LC methods have been developed. One method separates NTA and EDTA on a polymer column with amperometric detection using a glassy-carbon electrode. A second approach involves complexing NTA and EDTA with ferric ions and separating these complexes on a porous graphite (B72142) carbon stationary phase, followed by UV detection at 215 nm. nih.gov Both methods are sensitive enough to control NTA levels at 0.1% m/m. nih.gov
High-Performance Liquid Chromatography (HPLC): An HPLC method involves the formation of ferric complexes of NTA and EDTA. The sample, containing the chelating agents, is mixed with an iron(III) chloride solution and then analyzed. sielc.com
Polarography: Differential pulse polarography can be used to determine NTA and EDTA simultaneously. The method involves converting NTA and EDTA into their corresponding bismuth complexes at a pH of 2.0. These complexes exhibit different peak potentials, allowing for their simultaneous measurement. metrohm.com
| Analytical Method | Principle | Detection Limit/Sensitivity |
| Liquid Chromatography | Separation on a polymer column with amperometric detection or separation of ferric complexes on a graphite column with UV detection. nih.gov | Sufficient to control NTA at 0.1% m/m. nih.gov |
| HPLC | Formation and separation of ferric complexes of NTA and EDTA. sielc.com | Not specified. |
| Polarography | Conversion to bismuth complexes and simultaneous determination by differential pulse polarography. metrohm.com | Can determine mass concentrations from 0.05 mg/L up to 25 mg/L. metrohm.com |
Glycine Detection:
The detection of glycine as an impurity or a degradation product of EDTA can be accomplished using HPLC. One method involves the derivatization of glycine with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by analysis using reversed-phase HPLC. researchgate.net
Analytical Methodologies for Edetate Tripotassium Quantification and Characterization
Chromatographic and Spectroscopic Techniques
Chromatographic and spectroscopic methods form the cornerstone of K3EDTA analysis, offering high sensitivity and selectivity. These techniques can be used individually or in combination to achieve accurate quantification and structural elucidation.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Edetate Tripotassium Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely employed method for the determination of this compound. humanjournals.com Since EDTA and its salts lack a strong chromophore, direct UV detection is challenging. nih.gov To overcome this, a common approach involves pre-column derivatization, where K3EDTA is complexed with a metal ion, typically iron(III) or copper(II), to form a UV-active complex. nih.govtandfonline.comtandfonline.comlcms.cz This resulting complex can then be readily detected by a UV-Vis detector.
Several studies have developed and validated reversed-phase HPLC (RP-HPLC) methods for EDTA quantification. These methods often utilize a C18 or C8 column. humanjournals.comtandfonline.comresearchgate.net The mobile phase composition is a critical parameter and is optimized to achieve good separation and peak shape. humanjournals.comnih.gov Common mobile phase components include buffers like sodium acetate (B1210297) or tetrabutylammonium (B224687) hydroxide (B78521), and organic modifiers such as methanol (B129727) or acetonitrile. nih.govtandfonline.comtandfonline.com Ion-pair reagents like tetrabutylammonium bromide or tetrabutylammonium hydrogen sulfate (B86663) are also used to improve retention and separation of the negatively charged EDTA complexes. humanjournals.comnih.govnih.gov
The UV detection wavelength is selected based on the absorption maximum of the specific metal-EDTA complex formed. For instance, Fe(III)-EDTA complexes are often monitored around 258-260 nm or 280 nm, while Cu(II)-EDTA complexes are detected at approximately 259 nm. tandfonline.comlcms.czresearchgate.netsielc.com The developed HPLC methods have demonstrated good linearity over a range of concentrations, with correlation coefficients often exceeding 0.99. tandfonline.comresearchgate.netnih.gov
Table 1: HPLC Methods for Edetate Analysis
| Feature | Method 1 | Method 2 | Method 3 |
| Derivatizing Agent | Ferric Chloride nih.gov | Copper Acetate tandfonline.comtandfonline.com | Iron(III) lcms.cz |
| Column | C18 researchgate.net | X Bridge C8 tandfonline.com | Newcrom BH sielc.com |
| Mobile Phase | Sodium acetate, Methanol nih.gov | Tetrabutylammonium hydroxide, Methanol, Water tandfonline.com | Acetonitrile, Water, Sulfuric Acid sielc.com |
| Detection Wavelength | 254 nm nih.gov | 259 nm tandfonline.comtandfonline.com | 260 nm lcms.czsielc.com |
| Linearity (r²) | >0.99 researchgate.net | >0.9998 tandfonline.com | Not Specified |
| LOD/LOQ | 0.25/0.5 mg/kg researchgate.net | Not Specified | 0.1 ppm (LOQ) lcms.cz |
This table is based on data from multiple sources and represents typical parameters.
Ion Chromatography (IC) for Speciation and Quantitative Analysis
Ion Chromatography (IC) is a powerful technique for the direct determination of EDTA and its metal complexes without the need for derivatization. humanjournals.com This method separates ions based on their affinity to an ion-exchange resin. For the analysis of negatively charged metal-EDTA complexes, anion-exchange columns are employed. acs.org
IC can be coupled with various detectors, including conductivity detectors and mass spectrometers. humanjournals.comresearchgate.net Suppressed conductimetric detection is a common approach for quantifying EDTA. humanjournals.comresearchgate.net The choice of eluent is critical for achieving separation of different metal-EDTA species. acs.org For example, a mobile phase containing sodium carbonate has been used to separate various metal-EDTA complexes. acs.org In some applications, an yttrium-EDTA complex is formed to yield a single chromatographic peak, simplifying quantification. researchgate.net
IC methods have been successfully applied to determine EDTA in various samples, including contact lens solutions and environmental water samples. humanjournals.com The detection limits for metal-EDTA complexes by IC-MS are typically in the range of 0.1 to 1 μM. acs.orgnih.gov
Mass Spectrometry (MS) and Tandem Approaches (e.g., LC-MS-MS, SRM-CE/MS)
Mass Spectrometry (MS) and its tandem configurations, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer high sensitivity and selectivity for the analysis of this compound. ijpcbs.comijpcbs.commdpi.com These methods are particularly valuable for complex matrices like biological fluids. ijpcbs.comvalleyinternational.netresearchgate.net LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode for enhanced selectivity. mdpi.com
Electrospray ionization (ESI) is a commonly used ionization technique for LC-MS analysis of EDTA, and can be operated in both positive and negative ion modes. ijpcbs.comoup.com In positive ion mode, protonated molecules or adducts are detected, while in negative ion mode, deprotonated molecules are observed. oup.comakjournals.com For instance, in the analysis of dried bloodstains, LC-MS-MS has been used to confirm the presence of EDTA. oup.com
Another highly sensitive technique is selected reaction monitoring capillary electrophoresis mass spectrometry (SRM-CE/MS). wikipedia.orgwikidoc.org This method has demonstrated very low detection limits for EDTA in human plasma, in the nanogram per milliliter range. wikipedia.orgwikidoc.org
Table 2: Mass Spectrometry Approaches for Edetate Analysis
| Technique | Matrix | Ionization Mode | Key Findings |
| LC-MS/MS | Human Plasma ijpcbs.comijpcbs.com | ESI+ ijpcbs.comijpcbs.com | Rapid and sensitive method for determining compounds in K3EDTA plasma. ijpcbs.comijpcbs.com |
| LC-MS-MS | Dried Bloodstains oup.com | Positive and Negative ESI oup.com | Confirmed the presence of EDTA, quantitative to the 5 ppm level. oup.com |
| SRM-CE/MS | Human Plasma wikipedia.orgwikidoc.org | Not Specified | Detection limit of 7.3 ng/mL and quantitation limit of 15 ng/mL. wikipedia.orgwikidoc.org |
| IC-MS | Soil Solution, Plant Xylem acs.orgnih.gov | Negative ESI acs.orgnih.gov | Quantified various metal-EDTA complexes with detection limits of 0.1 to 1 μM. acs.orgnih.gov |
UV-Spectroscopy Applications for this compound Quantification
UV-Visible spectroscopy can be utilized for the quantification of this compound, although, similar to HPLC-UV, it requires the formation of a colored complex. humanjournals.comnih.gov A common method involves reacting K3EDTA with a ferric chloride solution to form a stable Fe(III)-EDTA complex, which has a distinct absorbance maximum. humanjournals.comlcms.czwpi.edu The absorbance of this complex can then be measured spectrophotometrically to determine the concentration of EDTA. humanjournals.com
The absorption maximum of the Fe(III)-EDTA complex is reported to be around 258-270 nm. humanjournals.comlcms.czwpi.edu This method has been described as simple, cost-effective, and reproducible for the estimation of edetate in certain formulations. humanjournals.com Another approach involves the titration of a metal ion solution, such as lead, with EDTA while monitoring the change in absorbance at a specific wavelength where the metal-EDTA complex absorbs maximally. luc.edu For the Pb-EDTA complex, a suitable wavelength is around 235 nm. luc.edu
Gas Chromatography (GC) for Derivatized this compound Analysis
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, but it requires a derivatization step to convert the non-volatile EDTA into a volatile compound suitable for GC analysis. humanjournals.comsigmaaldrich.comjfda-online.com The high polarity and low volatility of EDTA and its salts preclude their direct analysis by GC. akjournals.com
The most common derivatization method is esterification, where EDTA is converted into its methyl, ethyl, or other alkyl esters. humanjournals.comresearchgate.net This is often achieved by reacting the sample with reagents like boron trifluoride-methanol. akjournals.comresearchgate.net The resulting volatile esters can then be separated and detected by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass fragmentation patterns. akjournals.comresearchgate.net The mass spectrum of the methylated EDTA derivative shows a characteristic molecular ion and fragmentation pattern that can be used for confirmation. researchgate.net
GC-MS methods have been developed for the determination of EDTA in environmental samples like water and sediment, as well as in other complex matrices. akjournals.comresearchgate.net
Method Validation and Performance Metrics in Research Applications
The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for research applications. researchgate.netresearchgate.net Method validation establishes the performance characteristics of a procedure and demonstrates its suitability for the intended purpose. Key validation parameters typically include specificity, linearity, precision, accuracy, recovery, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net
Specificity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. researchgate.net
Linearity is demonstrated by a direct proportional relationship between the analyte concentration and the instrumental response over a defined range. researchgate.net
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (%RSD). researchgate.netresearchgate.net
Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies by spiking the sample matrix with a known amount of the analyte. humanjournals.comresearchgate.net Recoveries are typically expected to be within a certain range, for example, 70% to 120%. researchgate.netresearchgate.net
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness, another important parameter, is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov
For K3EDTA analysis, validated methods have been successfully applied to various matrices, including cosmetics, pharmaceutical products, and biological fluids. tandfonline.comresearchgate.netijpcbs.com For instance, an HPLC method for EDTA in cosmetics was validated with a linear range of 0.5-10.0 mg/kg, an r² value ≥ 0.99, and recoveries between 70% and 120%. researchgate.net The LOD and LOQ were found to be 0.25 mg/kg and 0.5 mg/kg, respectively. researchgate.net In another study, an HPLC method for an oral solution showed a linearity range of 0.01 to 0.08 mg/mL with a correlation coefficient of 0.9997. nih.gov
Assessment of Specificity, Linearity, Precision, and Accuracy
Method validation is a cornerstone of analytical science, ensuring that a chosen methodology provides trustworthy results. For this compound, this process typically focuses on the EDTA anion, as it is the active chelating component. The validation parameters are assessed according to established guidelines, such as those from the International Council on Harmonisation (ICH). scielo.brnpra.gov.myeuropa.eu
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.brnpra.gov.my In practice, specificity is often demonstrated by analyzing blank or placebo samples (a matrix without the analyte) and showing that no interfering peaks are observed at the retention time of the analyte. researchgate.netresearchgate.net For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method for EDTA in cosmetics, the absence of a peak from the blank at the analyte's retention time confirms the method's specificity and selectivity. researchgate.net The use of highly selective techniques like tandem mass spectrometry (LC-MS/MS) further enhances specificity compared to less selective methods like UV detection. oup.com
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range. europa.eu This is determined by analyzing a series of standards at different concentrations. The relationship between concentration and the instrument's response is typically evaluated using a linear regression analysis, with the correlation coefficient (r² or R²) being a key indicator. A value greater than 0.99 is generally considered evidence of a strong linear relationship. scielo.brresearchgate.net For example, a validated HPLC method for EDTA in surface water demonstrated excellent linearity over a concentration range of 10 µg/L to 200 µg/L, achieving a correlation coefficient of 0.9985. dergipark.org.tr
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. npra.gov.my It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. humanjournals.com
Intermediate Precision (Inter-day precision or Ruggedness): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. scielo.brhumanjournals.com For a method to be considered precise, the %RSD values must be within an acceptable range, which is often less than 2% for drug products but can be higher (e.g., <20%) for trace analysis in complex matrices. npra.gov.myresearchgate.netresearchgate.net
Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eu It is commonly determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. npra.gov.myresearchgate.net The samples are then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. Acceptable recovery is typically within the range of 98-102% for pharmaceutical assays, but a broader range, such as 70% to 120%, may be acceptable for complex matrices like cosmetics or environmental samples. scielo.brresearchgate.net
The table below summarizes validation data from a study on EDTA quantification in cosmetics.
| Validation Parameter | Concentration Levels | Result | Acceptance Criteria |
| Linearity | 0.5 - 10.0 mg/kg | r² ≥ 0.99 | r² ≥ 0.99 |
| Accuracy (% Recovery) | 0.5, 1.0, 2.5 µg/kg | 70% - 120% | 70% - 120% |
| Precision (% RSD) | 0.5, 1.0, 2.5 µg/kg | < 20% | < 20% |
Data derived from a study on the determination of EDTA in cosmetics. researchgate.netresearchgate.net
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Diverse Matrices
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for quantitative assays that measure low levels of compounds.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu
These limits are not inherent constants of the compound but are dependent on both the analytical method and the sample matrix. oup.com A highly complex matrix, such as blood, can introduce interferences that raise the detection limits compared to a simpler matrix like purified water. Similarly, more sensitive analytical techniques, like mass spectrometry, generally yield lower LOD and LOQ values than techniques such as UV spectrophotometry. oup.comhumanjournals.comwikipedia.org
The table below presents reported LOD and LOQ values for EDTA analysis using various methodologies in different matrices.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Cosmetics | HPLC-UV | 0.25 mg/kg | 0.5 mg/kg |
| Surface Water | HPLC-UV | 2.85 µg/L | 9.51 µg/L |
| Human Plasma | SRM-CE/MS | 7.3 ng/mL | 15 ng/mL |
| Non-alcoholic Beverages | HPLC | 0.6 µg/mL | 2.0 µg/mL |
| Dried Bloodstains | Ion Chromatography | - | 5 ppm (5000 ng/mL) |
| Topical Gel | UV-Spectroscopy | 1.190 µg/ml | 3.608 µg/ml |
Data compiled from multiple research sources. researchgate.netresearchgate.netoup.comdergipark.org.trhumanjournals.comwikidoc.org SRM-CE/MS: Selected Reaction Monitoring Capillary Electrophoresis Mass Spectrometry
Methodological Challenges in this compound Analysis
The analysis of this compound, while well-established, is not without its challenges. The physicochemical properties of the EDTA molecule and the complexity of the matrices in which it is often found necessitate careful methodological considerations to ensure accurate and reliable results.
Mitigation of Interference from Co-existing Chemical Species and Matrix Effects
A significant challenge in quantifying EDTA is interference from other components within the sample matrix. oup.com Matrix effects occur when co-existing substances alter the ionization efficiency of the analyte in techniques like mass spectrometry, leading to signal suppression or enhancement and, consequently, inaccurate quantification. eurl-pesticides.eunih.gov In clinical samples, the matrix can be affected by the type of blood collection tube used (e.g., K2-EDTA vs. lithium heparin). nih.gov For example, when analyzing antithrombin in plasma, different anticoagulants like K2-EDTA and lithium heparin produced notable deviations in peptide quantification, highlighting the impact of the sample matrix. nih.gov
Several strategies are employed to mitigate these interferences:
Effective Sample Preparation: Simple dilution of the sample can sometimes be sufficient to reduce matrix effects. researchgate.net More complex matrices may require extraction techniques to isolate EDTA from interfering species. oup.com Pre-column derivatization, where the analyte is chemically modified before analysis to improve its chromatographic or detection properties, can also enhance selectivity. researchgate.netresearchgate.net
Chromatographic Separation: Techniques like HPLC are designed to separate the analyte of interest from other compounds in the mixture before detection, thereby reducing interference. researchgate.net
Selective Detection: The use of highly selective detectors is a powerful tool for minimizing interference. Tandem mass spectrometry (LC-MS/MS) is particularly effective because it measures not only the mass of the parent ion but also the mass of specific fragment ions, providing a much higher degree of specificity than detectors like UV-Vis. oup.com
Immunocapture: For protein analysis in EDTA-containing plasma, immunocapture techniques can be used. This involves using antibodies to specifically capture the target protein, effectively washing away the rest of the sample matrix before analysis, thereby overcoming matrix effects. nih.gov
Use of Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that closely resembles the sample matrix can help compensate for consistent matrix effects. nih.gov
Addressing Adsorption and Carryover Phenomena in Chromatographic Systems
EDTA is known to exhibit adsorption to surfaces within analytical instruments, particularly the metallic components of HPLC systems and columns. oup.com This adsorption can lead to a phenomenon known as carryover, where the analyte from a high-concentration sample is released during the analysis of subsequent samples, potentially causing false-positive results or inaccurately high quantification in low-concentration samples. oup.comresearchgate.net This issue has been specifically observed in the LC-MS analysis of EDTA in dried bloodstains. oup.com
The differential absorption of analytes compared to their internal standards onto polymeric surfaces, such as the polyether ether ketone (PEEK) components common in LC-MS/MS systems, has also been reported as a source of variability and carryover. mdpi.com
To address these challenges, specific protocols are implemented:
System Passivation: Before analysis, the chromatographic system may be flushed with a solution that can passivate active sites on the column and tubing, reducing the potential for analyte adsorption.
Use of Blanks and Washes: A critical strategy to prevent cross-contamination is the regular injection of blank or wash samples between the analysis of test samples. oup.comresearchgate.net In the analysis of bloodstains for EDTA, it was found necessary to use EDTA-free blood extracts as blanks to manage the post-analysis release of EDTA from the chromatographic system. oup.com
Optimized Mobile Phase: Adjusting the pH or adding competing chelating agents to the mobile phase can sometimes reduce the interaction between EDTA and the stationary phase or system components.
By carefully validating analytical methods and implementing strategies to overcome matrix effects and carryover, reliable and accurate quantification of this compound can be achieved across a wide range of applications.
Research Applications of Edetate Tripotassium in Laboratory and Industrial Settings
Biochemical and Molecular Biology Research Applications
In the realm of biochemistry and molecular biology, tripotassium EDTA plays a critical role in preserving the integrity of biological macromolecules and facilitating cellular studies.
Tripotassium EDTA is frequently employed as an inhibitor of metalloproteases, which are enzymes that require divalent metal ions, such as zinc, calcium, or magnesium, for their catalytic activity. By chelating these essential cofactors, tripotassium EDTA effectively inactivates the enzymes. This property is crucial in enzymatic studies where the activity of specific enzymes is under investigation, and the degradation of proteins by metalloproteases needs to be prevented. creative-proteomics.com The reversible nature of this inhibition allows for the controlled activation and deactivation of these enzymes in experimental setups. creative-proteomics.com
Protease inhibitor cocktails, which are mixtures of various inhibitors, often include EDTA to provide broad-spectrum protection against a range of proteases during protein purification and analysis. gbiosciences.comresearchgate.net
The preservation of high molecular weight DNA is a primary concern during its extraction from biological samples. Deoxyribonucleases (DNases), enzymes that degrade DNA, are often present in cell lysates and require divalent cations like magnesium for their activity. Tripotassium EDTA is a standard component of DNA extraction buffers because it chelates these ions, thereby inhibiting DNase activity and protecting the nucleic acids from degradation. nih.govbrieflands.com
Research has demonstrated that thawing frozen tissues in an EDTA solution can significantly enhance the recovery of high molecular weight DNA. nih.govnih.govresearchgate.net Studies have shown that for numerous species, this method results in a higher percentage and yield of high molecular weight DNA compared to direct extraction from frozen tissue. nih.govnih.gov EDTA is also a key component of preservation solutions like DESS (DMSO/EDTA/Saturated Salt), which is widely used for the long-term storage of tissue samples for DNA analysis. researchgate.net
Table 1: Effect of EDTA Treatment on High Molecular Weight (HMW) DNA Recovery from Frozen Tissues of Various Species
| Species | Treatment | Average % HMW DNA | Average Yield of HMW DNA (nY) |
|---|---|---|---|
| Fish Species 1 | Untreated Frozen | Lower | Lower |
| Fish Species 1 | EDTA-treated | Significantly Higher | Significantly Higher |
| Invertebrate Species 1 | Untreated Frozen | Lower | Lower |
| Invertebrate Species 1 | EDTA-treated | Significantly Higher | Significantly Higher |
| ... (8 other species) | ... | ... | ... |
This table is a representation of findings that show EDTA treatment improves HMW DNA recovery. Specific values can vary based on the study and species.
In cell culture, tripotassium EDTA is commonly used to detach adherent cells from culture surfaces. Cell adhesion molecules, such as cadherins, require calcium ions to maintain cell-cell and cell-matrix interactions. By chelating these calcium ions, EDTA disrupts these interactions, causing the cells to detach. thermofisher.comsigmaaldrich.com
It is often used in combination with the proteolytic enzyme trypsin to enhance the detachment process. thermofisher.comcaissonlabs.com The EDTA weakens the cell adhesions, allowing trypsin greater access to the protein components of the cell-matrix junction. thermofisher.com Non-enzymatic cell dissociation solutions containing EDTA, such as Versene, are also available for more gentle detachment of certain cell types. thermofisher.comresearchgate.net However, the choice of detachment method is critical, as some surface proteins can be affected. nih.gov
During cell lysis for the purpose of extracting intracellular components, the uncontrolled release of endogenous proteases can lead to the degradation of proteins of interest. thermofisher.com Tripotassium EDTA is a crucial component of many lysis buffers, where it acts as a metalloprotease inhibitor, thereby preserving the integrity of the extracted proteins. creative-proteomics.comgbiosciences.com
Analytical Chemistry and Environmental Research
In analytical and environmental chemistry, the chelating properties of tripotassium EDTA are harnessed for quantitative analysis and to control the reactivity of metal ions.
Complexometric titration is a type of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. EDTA and its salts are widely used as titrants in these procedures because they form stable, water-soluble complexes with a wide range of metal ions. pharmacyinfoline.comslideshare.net The stoichiometry of these reactions is typically 1:1, regardless of the charge on the metal ion.
Furthermore, tripotassium EDTA can be employed as a masking agent to prevent the interference of certain metal ions in a sample. pharmacyinfoline.comnih.govstudy.com By forming a stable complex with an interfering ion, EDTA effectively removes it from the reaction, allowing for the selective titration of the analyte of interest. pharmacyinfoline.com For instance, cyanide can be used to mask ions like zinc and cadmium, allowing for the determination of calcium and magnesium with EDTA. study.com The process of demasking, where the masked ion is released to react, can also be utilized for the stepwise determination of multiple metals in a single solution. nih.gov
Table 2: Role of EDTA in Complexometric Titrations
| Application | Mechanism of Action | Example |
|---|---|---|
| Titrant | Forms stable, colored complexes with metal ions, allowing for the determination of their concentration. | Titration of Ca²⁺ and Mg²⁺ in water hardness analysis. |
| Masking Agent | Selectively binds to interfering metal ions, preventing them from reacting with the titrant or indicator. | Masking of Fe³⁺ with triethanolamine to allow for the titration of other metals. |
This table provides a simplified overview of EDTA's functions in complexometric titrations.
Utility in Water Quality Analysis, including Water Hardness Assessment
Edetate tripotassium plays a crucial role in the analysis of water quality, particularly in the determination of water hardness. Water hardness is primarily caused by the presence of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. The concentration of these ions is a critical parameter in industrial and domestic water systems, as they can lead to the formation of scale, which can impede the efficiency of pipelines and boilers.
The standard method for determining water hardness is complexometric titration using an EDTA solution. In this analytical procedure, a known volume of the water sample is titrated with a standardized solution of EDTA. The EDTA molecule forms stable, water-soluble complexes with the calcium and magnesium ions present in the water. An indicator dye, such as Eriochrome Black T, is used to signal the endpoint of the titration, which is observed as a distinct color change. This color change occurs when all the free Ca²⁺ and Mg²⁺ ions have been chelated by the EDTA.
Ca²⁺/Mg²⁺ + [EDTA]⁴⁻ → [Ca(EDTA)]²⁻/[Mg(EDTA)]²⁻
The volume of the EDTA solution required to reach the endpoint is directly proportional to the concentration of the hardness-causing ions in the water sample. The results are typically expressed in parts per million (ppm) of calcium carbonate (CaCO₃) equivalents.
Investigations into the Bioavailability and Mobilization of Heavy Metals in Environmental Samples
In environmental science, understanding the bioavailability and mobility of heavy metals in soil and sediment is essential for assessing the potential risks to ecosystems and human health. This compound is utilized as an extracting agent in these investigations to estimate the fraction of heavy metals that is potentially available for uptake by plants and other organisms.
The total concentration of a heavy metal in an environmental sample does not necessarily reflect its toxicity, as a significant portion may be strongly bound to the soil matrix and therefore not biologically available. A single-step extraction with a chelating agent like EDTA is a widely used method to assess the bioavailable fraction. oatext.com The principle behind this application is that the EDTA solution will chelate and mobilize the more loosely bound metal ions from the soil particles, mimicking the process of metal uptake by plant roots.
The extraction process typically involves shaking a soil or sediment sample with a solution of this compound for a specified period. The resulting solution, containing the chelated metals, is then separated from the solid matrix and analyzed for its metal content using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The concentration of metals in the extract provides an indication of their potential bioavailability and mobility in the environmental matrix. EDTA has been shown to be effective in extracting a range of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). ntua.grnih.gov
Industrial Process Enhancement and Material Science
The strong chelating properties of this compound make it a valuable additive in various industrial processes, where the control of metal ions is critical for product quality and process efficiency.
Metal Ion Sequestration in Textile and Pulp/Paper Industries
In the textile industry, the presence of metal ions in process water can have detrimental effects on dyeing and finishing processes. textilelearner.net These metal ions can form complexes with dyes, leading to color changes, poor colorfastness, and uneven dyeing. This compound is used as a sequestering agent to bind these metal ions, preventing their interference with the dyeing process and ensuring consistent and high-quality results. textilelearner.net
Similarly, in the pulp and paper industry, metal ions, particularly manganese, can catalyze the decomposition of bleaching agents like hydrogen peroxide, reducing their effectiveness and increasing chemical consumption. europa.eu this compound is added to the pulp slurry to chelate these metal ions, thereby stabilizing the bleaching agents and improving the brightness and quality of the final paper product. agrownutrient.comanoxkaldnes.com
Applications in Clean-in-Place (CIP) Processes and Detergent Formulations
Clean-in-Place (CIP) is an automated method used to clean the interior surfaces of pipes, vessels, and processing equipment without disassembly. In CIP systems, the formation of scale from hard water minerals can reduce cleaning efficiency and harbor microorganisms. This compound is incorporated into CIP cleaning solutions as a builder and sequestering agent. nbinno.com It softens the water by chelating calcium and magnesium ions, preventing the formation of scale and enhancing the effectiveness of the cleaning agents. nbinno.com
In detergent formulations, this compound acts as a builder by sequestering the hardness-causing ions in the wash water. nbinno.com This action prevents these ions from interfering with the surfactant's cleaning performance and from depositing as soap scum on fabrics and surfaces. The inclusion of this compound in detergents leads to improved cleaning efficacy, especially in hard water conditions. nbinno.com
Comparative Research with Other Edetate Salts
The choice of a specific edetate salt for a particular application often depends on factors such as solubility, pH of the medium, and the specific metal ions to be chelated.
Comparative Analysis of Chelation Capacities and pH-Dependent Stability (e.g., vs. Dipotassium (B57713) EDTA)
Both dipotassium EDTA (K2EDTA) and tripotassium EDTA (K3EDTA) are commonly used edetate salts. A key difference between them lies in their pH in aqueous solutions. A 5% aqueous solution of dipotassium EDTA has a pH of approximately 4.8 ± 1, while a similar solution of tripotassium EDTA has a more neutral pH of around 7.3 ± 1. hbdsbio.com This difference in pH can influence their stability and chelation efficiency in various applications.
Tripotassium EDTA is noted to have a stronger ability to chelate calcium ions compared to dipotassium EDTA. hbdsbio.com This enhanced chelation capacity is particularly relevant in applications where the rapid and complete sequestration of calcium is critical. Furthermore, tripotassium EDTA generally exhibits higher solubility in water than dipotassium EDTA, which can be an advantage in formulating concentrated solutions. hbdsbio.com
Comparison of Dipotassium EDTA and Tripotassium EDTA
| Property | Dipotassium EDTA (K2EDTA) | Tripotassium EDTA (K3EDTA) |
|---|---|---|
| pH (5% aqueous solution) | 4.8 ± 1 hbdsbio.com | 7.3 ± 1 hbdsbio.com |
| Calcium Chelation Capacity | Strong | Stronger than K2EDTA hbdsbio.com |
| Solubility in Water | Soluble | More soluble than K2EDTA hbdsbio.com |
Impact on in vitro Analytical Parameters of Biological Samples (e.g., blood cell morphology, counts)
This compound (K3 EDTA) is a widely utilized anticoagulant in laboratory settings, primarily for hematological testing, due to its potent ability to chelate calcium ions (Ca²⁺) and thus inhibit the coagulation cascade nbinno.com. Its application, however, is not without significant effects on the analytical parameters of biological samples, particularly whole blood. The nature of K3 EDTA, typically used in a liquid form, and its higher concentration of potassium salts compared to its dipotassium counterpart (K2 EDTA), can introduce pre-analytical variables that impact blood cell morphology, automated cell counts, and certain biochemical assays diatron.comscielo.br.
One of the most notable effects of K3 EDTA is related to its liquid formulation, which can cause a slight dilution of the blood sample scielo.brsinymedical.comresearchgate.net. This dilution can lead to lower measured values for parameters that are directly counted or measured, such as red blood cell (RBC), white blood cell (WBC), and platelet (PLT) counts, as well as hemoglobin concentration diatron.comsinymedical.com.
The impact on platelet volume is also a significant consideration. Research has indicated that changes in Mean Platelet Volume (MPV) can begin immediately after blood is exposed to K3 EDTA, with unpredictable variations observed, especially within the first two hours of venipuncture nih.gov. An excess ratio of EDTA to the blood sample can cause platelets to enlarge and subsequently disintegrate formosapublisher.org.
Beyond hematology, contamination of serum or plasma samples with K3 EDTA from collection tubes is a well-documented cause of spurious results in clinical chemistry researchgate.netresearchgate.netacutecaretesting.org. Due to the addition of three potassium ions, K3 EDTA contamination will cause a marked, artificial increase in measured potassium levels (pseudohyperkalemia) acutecaretesting.org. Concurrently, its primary function as a chelating agent leads to falsely decreased levels of divalent cations, most notably calcium and magnesium researchgate.netresearchgate.net. It can also interfere with the measurement of other analytes; for example, it has been shown to decrease the activity of Alkaline Phosphatase (ALP) and can affect the quantification of iron researchgate.netnih.gov.
The following table summarizes the principal effects of this compound on various in vitro analytical parameters of blood samples.
| Parameter Category | Specific Parameter | Observed Impact of this compound (K3 EDTA) | Reference |
| Complete Blood Count (CBC) | Red Blood Cell (RBC) Count | Potential for slight decrease due to dilution effect of liquid K3 EDTA. | diatron.comsinymedical.com |
| White Blood Cell (WBC) Count | Potential for slight decrease due to dilution effect. High concentrations may cause a sharp decrease on storage. | diatron.comscielo.brsinymedical.com | |
| Hemoglobin (Hgb) | Potential for slight decrease due to dilution effect. | diatron.comsinymedical.com | |
| Hematocrit (Hct) | Can be decreased due to red blood cell shrinkage. | scielo.brformosapublisher.org | |
| Red Blood Cell Indices | Mean Corpuscular Volume (MCV) | Tends to decrease due to osmotic shrinkage of red blood cells. | diatron.comscielo.brmednet.gr |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | May increase as a result of red blood cell shrinkage. | scielo.brformosapublisher.org | |
| Platelet Indices | Platelet (PLT) Count | Can be affected by variations in blood volume to anticoagulant ratio. | formosapublisher.org |
| Mean Platelet Volume (MPV) | Unpredictable changes can occur immediately upon exposure to the anticoagulant. | nih.gov | |
| Clinical Chemistry | Potassium (K+) | Falsely elevated (pseudohyperkalemia) in cases of sample contamination. | researchgate.netacutecaretesting.org |
| Calcium (Ca²⁺) | Falsely decreased due to chelation. | researchgate.netresearchgate.netnih.gov | |
| Magnesium (Mg²⁺) | Falsely decreased due to chelation. | researchgate.netresearchgate.net | |
| Alkaline Phosphatase (ALP) | Decreased activity observed in contaminated samples. | researchgate.netnih.gov | |
| Iron (Fe) | Falsely decreased in contaminated samples. | researchgate.netnih.gov |
Environmental Fate and Degradation Studies of Edetate Tripotassium
Environmental Persistence and Mobility Assessment
The persistence of EDTA in the environment is a significant concern, as it is not readily biodegradable and can mobilize heavy metals. scielo.breuropa.euwho.intusda.gov Its removal from wastewater treatment plants is often limited, leading to its presence in surface waters. scispace.comresearchgate.net
Evaluation of Biodegradation Rates and Pathways in Aquatic and Terrestrial Ecosystems
Standard screening tests often classify EDTA as not readily biodegradable. europa.eu For instance, in a 28-day test, disodium (B8443419) EDTA showed only 2% biodegradation. europa.eu However, prolonged tests have demonstrated that it is not persistent, with one study showing 80% biodegradation after 60 days. europa.eu In aquatic systems, biodegradation rates can vary. Lake water has been shown to facilitate faster degradation compared to river water, a difference likely attributable to pH levels. europa.eu In some river water tests, biodegradation percentages have exceeded 60%. europa.eu
The general consensus is that while EDTA is resistant to rapid degradation, it can be broken down over longer periods under specific conditions. scielo.breuropa.eueuropa.eu In soil and aerobic sediments, a half-life of 300 days has been assumed for risk assessment, while in anaerobic sediments, where it is considered persistent, the half-life is estimated at 3000 days. europa.eu
The degradation pathway often begins with the enzymatic removal of acetate (B1210297) groups. europa.eunih.gov A primary intermediate is ethylenediaminetriacetate (ED3A). europa.euresearchgate.net ED3A can then undergo spontaneous intramolecular cyclization to form ketopiperazinediacetate (KPDA), which is itself biodegradable. europa.eu
Table 1: Biodegradation of EDTA in Different Environments
| Environment/Test | Biodegradation Rate/Result | Time Frame | Source(s) |
|---|---|---|---|
| Standard Closed Bottle Test | 2% | 28 days | europa.eu |
| Prolonged Closed Bottle Test | 80% | 60 days | europa.eu |
| River Water | >60% | Not Specified | europa.eu |
| Lake Water | Faster than river water | Not Specified | europa.eu |
| Soil (Aerobic) | Half-life of 300 days (assumed) | 300 days | europa.eu |
| Sediment (Anaerobic) | Half-life of 3000 days (assumed) | 3000 days | europa.eu |
Photodegradation Mechanisms and the Influence of Environmental Catalysts (e.g., iron, sunlight)
Photodegradation is a significant abiotic pathway for the breakdown of EDTA, particularly when it is complexed with iron (Fe(III)-EDTA). scielo.brwho.intscispace.com Exposure to sunlight, specifically UV and blue radiation, can rapidly degrade the Fe(III)-EDTA complex. publish.csiro.auusda.gov This process involves the light-induced breakdown of the chelating agent, leading to the release and subsequent precipitation of iron. publish.csiro.auusda.gov The half-life for the photolysis of Fe(III)-EDTA in water irradiated with high-intensity sunshine has been calculated to be as short as 11 minutes. who.intpublish.csiro.au
The photodegradation process is complex and influenced by several factors, including light intensity, spectral composition, pH, and the concentrations of both iron and EDTA. publish.csiro.auresearchgate.netnih.gov While light with wavelengths below 400 nm is considered primarily responsible for this degradation, studies have shown that the UV range is not strictly necessary, and light between 315 and 400 nm can also induce degradation. publish.csiro.auresearchgate.net The pH of the water plays a crucial role; degradation of Fe(III)-EDTA is much faster at a lower pH (e.g., 3.1) compared to a more neutral pH (e.g., 6.5). researchgate.netnih.gov The degradation of EDTA itself is highly dependent on its existence as an Fe(III)-EDTA species, as other metal complexes are more resistant to photolysis. who.intnih.gov
The breakdown products of Fe(III)-EDTA photodegradation include glyoxylic acid, carbon dioxide, formaldehyde (B43269), and various amine residues. usda.govrsc.org
Significance of Hydrolysis and Hydroxyl Radical Reactions in Environmental Degradation
Hydrolysis and reactions with hydroxyl radicals (•OH) represent another critical degradation pathway for EDTA. Hydroxyl radicals, which are highly reactive, can be generated through processes like the Fenton reaction (involving iron ions and hydrogen peroxide) or pulse radiolysis. rsc.orgrsc.orgtandfonline.com
When •OH radicals react with EDTA, they can abstract hydrogen atoms from the carbon backbone, forming C-centered radicals. rsc.orgpsu.edu These radicals can then react rapidly with oxygen, leading to the formation of Schiff bases that subsequently hydrolyze to yield final products. rsc.org Products identified from the hydroxyl radical-induced degradation of EDTA in the presence of oxygen include formaldehyde, carbon dioxide, formic acid, glyoxylic acid, and iminodiacetic acid. rsc.orgpsu.edu
The reaction of •OH with EDTA can also lead to the formation of an N-centered radical cation. rsc.orgrsc.org This intermediate can then decay, leading to further degradation of the molecule. rsc.org The rate of reaction between •OH radicals and EDTA is pH-dependent, increasing significantly at higher pH values. psu.edu The formation of Fe(III)-EDTA complexes can enhance the production of hydroxyl radicals in Fenton-like processes, thereby promoting the degradation of organic pollutants. tandfonline.comnewswise.com
Microbial Degradation Mechanisms and Identification of Key Species
While EDTA is generally resistant to biodegradation, specific microorganisms have been identified that can utilize it as a source of carbon and nitrogen. usda.govscispace.comdoe.gov This microbial degradation is a key process in the eventual removal of EDTA from the environment.
Characterization of Edetate-Degrading Microorganisms (e.g., Agrobacterium sp., Gram-negative BNC-1 strain)
Several bacterial strains capable of degrading EDTA have been isolated and characterized. A well-studied example is the Gram-negative strain BNC1, which was isolated from industrial sewage and soil. doe.gov This strain, identified as a species of Mesorhizobium (formerly Agrobacterium), can use EDTA as its sole source of carbon and nitrogen. doe.govnih.gov Strain BNC1 is phylogenetically related to other EDTA-degrading bacteria and is considered a model organism for studying this process. doe.gov It is a non-spore-forming rod that can degrade various metal-EDTA complexes. scispace.comdoe.gov
Another significant isolate is an Agrobacterium species (ATCC 55002) that is capable of degrading the Fe(III)-EDTA complex specifically. scispace.comasm.org Studies have also identified other bacteria, including strains of Bacillus and Listeria, that can degrade EDTA. oup.comoup.com A mixed microbial culture isolated from river water and industrial sludge was also shown to slowly biodegrade various metal-EDTA complexes, with the order of biodegradability being Fe > Cu > Co > Ni > Cd. nih.gov
Table 2: Key Microorganisms in Edetate Degradation
| Microorganism | Key Characteristics | Substrates Degraded | Source(s) |
|---|---|---|---|
| Mesorhizobium sp. BNC1 | Gram-negative, α-Proteobacteria | EDTA as sole C and N source, NTA, various metal-EDTA complexes | scispace.comdoe.gov |
| Agrobacterium sp. ATCC 55002 | Gram-negative | Fe(III)-EDTA, Fe(III)-PDTA | scispace.comasm.org |
| Strain DSM 9103 | Gram-negative, α-Proteobacteria | Mg-EDTA, Zn-EDTA, Mn-EDTA, Co-EDTA, Cu-EDTA | scispace.comnih.gov |
| Mixed Microbial Culture | From river water/industrial sludge | Fe-EDTA, Cu-EDTA, Co-EDTA, Ni-EDTA, Cd-EDTA | nih.gov |
Enzymatic Pathways Involved in Edetate Degradation (e.g., EDTA-monooxygenase)
The microbial degradation of EDTA is initiated by specific enzymatic systems. In strains like BNC1 and DSM 9103, the initial catabolic steps involve a two-component enzyme system. nih.govnih.govnih.gov This system consists of an EDTA monooxygenase (EmoA) and an NADH:FMN oxidoreductase (EmoB). nih.govresearchgate.net
The oxidoreductase (EmoB) provides reduced flavin mononucleotide (FMNH₂) to the monooxygenase (EmoA). nih.govnih.gov EmoA, which is an FMNH₂-dependent enzyme, then catalyzes the oxidative cleavage of an acetyl group from the EDTA molecule. nih.govnih.gov This first step converts EDTA to ethylenediaminetriacetate (ED3A) and glyoxylate (B1226380). europa.eunih.gov The enzyme continues to act on ED3A, sequentially removing another acetyl group to form N,N'-ethylenediaminediacetate (EDDA). nih.govresearchgate.net
The activity of EDTA monooxygenase is dependent on the metal complexed with EDTA; it shows high specificity for certain metal-EDTA complexes, such as those with Mg²⁺, Mn²⁺, and Zn²⁺. scispace.comnih.gov Following the action of EDTA monooxygenase, other enzymes like iminodiacetate (B1231623) oxidase (IdaA) are involved in further breaking down the intermediates. IdaA can oxidize EDDA to ethylenediamine (B42938) (ED) and glyoxylate. researchgate.netasm.org These smaller molecules can then be channeled into common metabolic pathways. asm.org
Formation and Fate of Intermediate Metabolites (e.g., ethylenediamine triacetate, ED3A, EDDA, EDMA)
The degradation of the EDTA molecule in the environment, particularly through processes like photolysis and biodegradation, is not a single-step event but a sequential breakdown that produces several intermediate metabolites. The degradation of the iron(III)-EDTA complex is a significant pathway for the elimination of EDTA from surface waters. atamanchemicals.comatamanchemicals.com This process leads to the formation of iron complexes of ethylenediamine-N,N',N'-triacetate (ED3A), ethylenediamine-N,N'-diacetate (EDDA), and ethylenediamine-N-monoacetate (EDMA). wikipedia.orgatamanchemicals.comchemicalbook.com
Bacterial degradation also plays a crucial role. Some bacterial strains can mineralize EDTA under aerobic conditions. atamanchemicals.comasm.org For instance, the bacterium Chelativorans sp. BNC1 utilizes a two-enzyme system to break down EDTA. researchgate.net An EDTA monooxygenase first oxidizes EDTA, removing an acetate group to form glyoxylate and ED3A. researchgate.netnih.gov This process can continue, converting ED3A to EDDA. asm.orgresearchgate.net Another enzyme, iminodiacetate oxidase, can then act on EDDA to produce ethylenediamine and glyoxylate. researchgate.netnih.gov In wastewater treatment plants, the byproducts of EDTA biodegradation often include ED3A and iminodiacetic acid (IDA), indicating that both the ethylenediamine backbone and the acetyl groups are subject to microbial attack. wikipedia.orgchemicalbook.comscribd.com
The environmental fate of these intermediates varies significantly based on their structure. Research indicates that ED3A exhibits considerable resistance to further biodegradation. wikipedia.orgatamanchemicals.comatamanchemicals.comchemicalbook.com In contrast, EDDA and EDMA are much more susceptible to microbial degradation, with studies showing that up to 92% of these compounds can be biodegraded within 20 hours. wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com
Table 1: Intermediate Metabolites of EDTA Degradation
| Metabolite | Abbreviation | Formation Pathway | Biodegradability/Fate | References |
|---|---|---|---|---|
| Ethylenediamine-N,N',N'-triacetate | ED3A | Formed from EDTA via photolysis of Fe(III)EDTA or microbial oxidation. | Displays significant resistance to biodegradation. A persistent intermediate. | wikipedia.orgatamanchemicals.comchemicalbook.comasm.orgresearchgate.net |
| Ethylenediamine-N,N'-diacetate | EDDA | Formed from EDTA or ED3A via photolysis or microbial oxidation. | Readily biodegradable (e.g., 92% in 20 hours). | wikipedia.orgatamanchemicals.comatamanchemicals.comresearchgate.netnih.govatamankimya.com |
| Ethylenediamine-N-monoacetate | EDMA | Formed from EDTA via photolysis of Fe(III)EDTA. | Readily biodegradable (e.g., 92% in 20 hours). | wikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.com |
| Iminodiacetic acid | IDA | A resulting byproduct in some industrial wastewater treatment processes. | Considered a breakdown product suggesting attack on the EDTA backbone. | wikipedia.orgatamanchemicals.comchemicalbook.comscribd.com |
Environmental Interactions and Impact on Metal Biogeochemistry
Due to its strong metal-chelating properties, edetate tripotassium significantly influences the behavior of metals in the environment. By forming stable, water-soluble complexes with a wide range of metal ions, the EDTA anion can alter their natural biogeochemical cycles. wikipedia.orgscielo.br
Studies on the Mobilization and Solubilization of Contaminant and Radioactive Metal Ions
This compound, through the action of the EDTA anion, is a powerful agent for mobilizing and solubilizing metal ions from solid phases, such as soils, sediments, and industrial deposits. wikipedia.orgntua.gr This occurs because EDTA can form highly stable, water-soluble complexes with metal cations, effectively dissolving mineral precipitates like oxides and carbonates. wikipedia.org This characteristic is harnessed in environmental remediation for washing soils contaminated with heavy metals. scielo.br
Studies have demonstrated EDTA's effectiveness in mobilizing a range of contaminant metals. It can destabilize the bonds between metals and soil components, leading to the release of metals like lead (Pb), cadmium (Cd), and zinc (Zn) into the aqueous phase. ntua.grresearchgate.net This increased mobility, however, raises concerns about the potential migration of contaminants into groundwater. ntua.gr
In the nuclear field, EDTA is used for decontamination and the separation of radionuclides due to its ability to form strong complexes with actinides. nih.govenergy.gov Research has shown that EDTA can significantly increase the solubility of uranium, a key component of nuclear waste, under various environmental conditions. energy.gov This mobilization is crucial for clean-up operations but also underscores the need to manage EDTA-containing waste streams carefully to prevent the environmental spread of radioactive materials.
Table 2: Research Findings on EDTA-Mediated Metal Mobilization
| Metal Ion(s) | Context of Study | Observed Effect of EDTA | References |
|---|---|---|---|
| Lead (Pb), Cadmium (Cd), Zinc (Zn) | Contaminated soil remediation | Effectively solubilizes metals from soil, increasing their mobility. | scielo.brntua.grresearchgate.net |
| Cadmium (Cd) | Chronic poisoning in fish tissue | Demonstrated effectiveness in mobilizing cadmium from biological tissue. | idosi.org |
| Uranium (U) | Nuclear waste management and decontamination | Forms strong complexes, significantly increasing the solubility of U(IV) and U(VI). | energy.gov |
| Lanthanide Metals | Ion-exchange chromatography | Used to separate lanthanide metals based on the differential stability of their EDTA complexes. | wikipedia.org |
Role in Metal Bioconcentration and Enhanced Phytoremediation Processes
Phytoremediation is an environmental cleanup technology that uses plants to extract, contain, or degrade contaminants in soil and water. The efficiency of phytoextraction—a subset of phytoremediation where plants accumulate contaminants in their harvestable tissues—can be limited by the low bioavailability of metals in the soil. researchgate.netresearchgate.net
This compound is used as a chemical amendment to enhance phytoextraction. The application of EDTA to contaminated soil increases the solubility and mobility of heavy metals, making them more available for plant uptake. researchgate.netnih.govmdpi.com This process, often called chemically enhanced or induced phytoremediation, can significantly increase the bioconcentration of metals in plant tissues. The bioconcentration factor (BCF), a measure of a substance's accumulation in an organism relative to its concentration in the surrounding medium, is often elevated in the presence of EDTA. sprep.org
Numerous studies have validated this approach. For example, the application of tripotassium EDTA was shown to be part of an effective strategy for the phytoremediation of arsenic-contaminated soil using the plant Echinochloa frumentacea. psu.edu Similarly, research on Brassica juncea (Indian mustard) and Zea mays (corn) has demonstrated that EDTA application leads to substantially higher concentrations of lead (Pb), zinc (Zn), nickel (Ni), and other heavy metals in the plant shoots and roots compared to untreated controls. frontiersin.orgnih.govepa.gov While this enhances the cleanup potential, high concentrations of EDTA can sometimes be toxic to the plants themselves. mdpi.comepa.gov
Table 3: Examples of EDTA-Enhanced Phytoremediation
| Plant Species | Target Metal(s) | Effect of EDTA Treatment | References |
|---|---|---|---|
| Echinochloa frumentacea (Japanese barnyard millet) | Arsenic (As) | Tripotassium EDTA was used to enhance As accumulation in an effective phytoremediation strategy. | psu.edu |
| Brassica juncea (Indian mustard) | Lead (Pb), Cadmium (Cd), Zinc (Zn), Nickel (Ni), Mercury (Hg) | EDTA application significantly increased the uptake and translocation of heavy metals to the plant shoots. | frontiersin.orgnih.gov |
| Zea mays (Corn) | Lead (Pb) | Increased Pb concentrations in leaves and enhanced root-to-shoot translocation. | epa.gov |
| General Crop Plants | Lead (Pb) | Reported increases of over 100-fold in Pb concentration in plant biomass after EDTA application. | nih.gov |
Q & A
Q. What systematic review methodologies are effective for synthesizing literature on this compound’s applications across disciplines?
- Methodological Answer : Follow PRISMA guidelines to screen studies. Use PICOT frameworks to structure questions (e.g., "In in vitro models (P), how does this compound (I) compare to citrate (C) in preventing coagulation (O) over 24 hours (T)?"). Tools like Covidence can streamline data extraction and risk-of-bias assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
